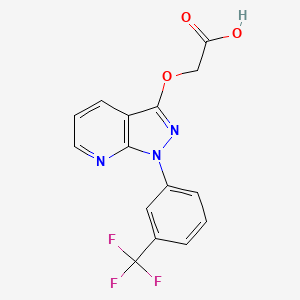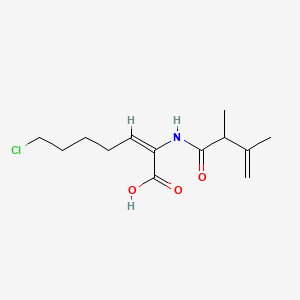
(E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid is an organic compound with a complex structure that includes a chloro group, a dimethylbutenoylamino group, and a heptenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of enolate ions, which can be achieved through the reaction of an enolate with an alkyl halide . The reaction conditions often require a strong base, such as lithium diisopropylamide, to generate the enolate ion, followed by the addition of the alkyl halide under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
(E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
(E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact mechanism would depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid include:
Methylamine (CH3NH2): Contains a C-N bond and is used in various chemical reactions.
Bromomethyl methyl ether (BrCH2OCH3): Used as an intermediate in organic synthesis.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific applications in scientific research. Its structure allows for a diverse range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields.
Properties
Molecular Formula |
C13H20ClNO3 |
|---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
(E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid |
InChI |
InChI=1S/C13H20ClNO3/c1-9(2)10(3)12(16)15-11(13(17)18)7-5-4-6-8-14/h7,10H,1,4-6,8H2,2-3H3,(H,15,16)(H,17,18)/b11-7+ |
InChI Key |
QKLCMUIEJAPCNQ-YRNVUSSQSA-N |
Isomeric SMILES |
CC(C(=C)C)C(=O)N/C(=C/CCCCCl)/C(=O)O |
Canonical SMILES |
CC(C(=C)C)C(=O)NC(=CCCCCCl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



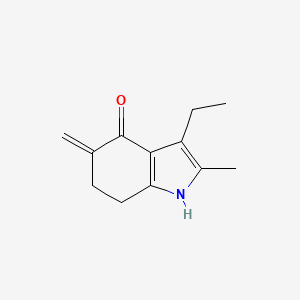
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)

![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
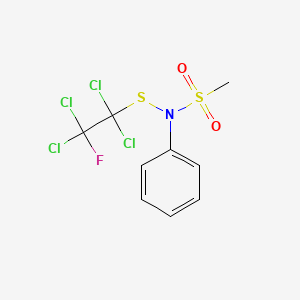
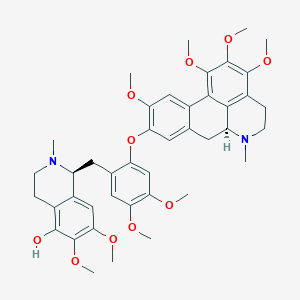

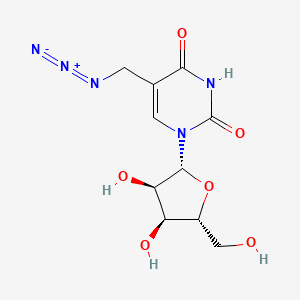
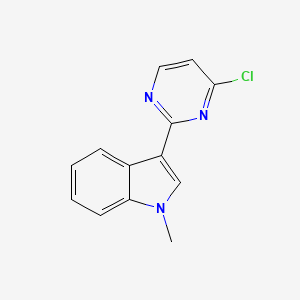
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)
